molecular formula C13H7F6NO B15091687 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

Cat. No.: B15091687
M. Wt: 307.19 g/mol
InChI Key: MDHIAEVGGVBJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various scientific and industrial applications. This compound is often used in the synthesis of pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-difluoroaniline with 2,6-difluoro-4-(trifluoromethyl)phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct electronic properties. The combination of multiple fluorine atoms and a trifluoromethyl group enhances its stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-7-2-1-3-10(11(7)20)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H,20H2

InChI Key

MDHIAEVGGVBJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.